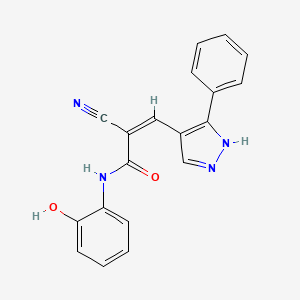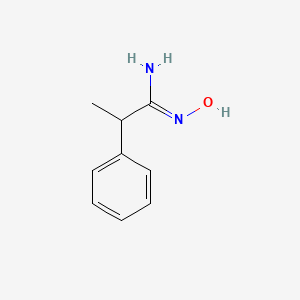
(Z)-N'-Hydroxy-2-phenylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N'-Hydroxy-2-phenylpropanimidamide, commonly known as HPPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPPH is a derivative of N-hydroxyimides, which are known for their ability to inhibit enzymes that play a key role in various biological processes.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential applications in scientific research. One of the key applications of HPPH is as an inhibitor of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. Inhibition of HDACs by HPPH leads to the accumulation of acetylated histones, which in turn leads to the activation of genes that are normally repressed.
Mécanisme D'action
The mechanism of action of HPPH involves the inhibition of HDACs. HPPH binds to the active site of HDACs and prevents them from deacetylating histones. This leads to the accumulation of acetylated histones, which in turn leads to the activation of genes that are normally repressed. The activation of these genes can have a wide range of effects on cellular processes, including cell differentiation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
HPPH has been shown to have a wide range of biochemical and physiological effects. One of the key effects of HPPH is the activation of genes that are normally repressed by HDACs. This can lead to changes in cellular processes such as cell differentiation, apoptosis, and cell cycle regulation. HPPH has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit HDACs that are involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of HPPH is its ability to selectively inhibit HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, HPPH has some limitations for lab experiments. For example, it can be difficult to obtain pure HPPH, which can make it challenging to accurately study its effects. Additionally, HPPH has a relatively short half-life, which can make it difficult to maintain its concentration in cell culture experiments.
Orientations Futures
There are several future directions for research on HPPH. One potential direction is to study the effects of HPPH on specific HDAC isoforms. This could help to identify the specific HDACs that are involved in various biological processes and could lead to the development of more selective HDAC inhibitors. Another potential direction is to study the effects of HPPH on other cellular processes, such as DNA methylation and RNA splicing. Finally, there is potential for the development of HPPH as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, HPPH is a synthetic compound that has been extensively studied for its potential applications in scientific research. HPPH is a selective inhibitor of HDACs and has a wide range of biochemical and physiological effects. While HPPH has some limitations for lab experiments, there are several future directions for research on this compound. Overall, HPPH has the potential to be a valuable tool for studying the role of HDACs in various biological processes and may have therapeutic applications in the future.
Méthodes De Synthèse
HPPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-hydroxyphthalimide with 2-phenylalanine methyl ester in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure HPPH. This synthesis method has been optimized to produce high yields of HPPH with excellent purity.
Propriétés
IUPAC Name |
N'-hydroxy-2-phenylpropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(9(10)11-12)8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRAHGTTHZCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-Hydroxy-2-phenylpropanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)
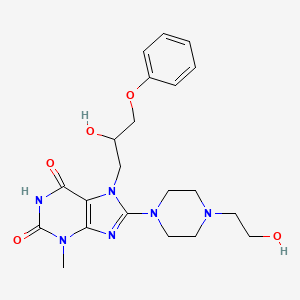

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)
![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
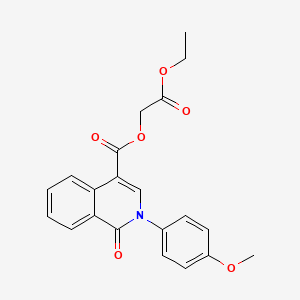
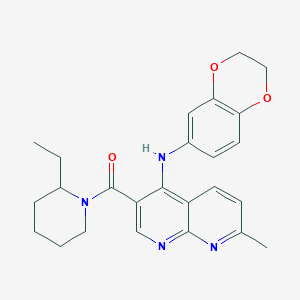
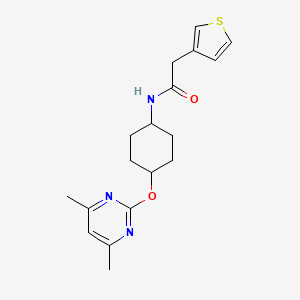
![4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2561917.png)
